molecular formula C15H15N3O B4778254 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4778254
M. Wt: 253.30 g/mol
InChI Key: GBXIDCFSOUDEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in the regulation of excitatory neurotransmission in the brain.

Scientific Research Applications

2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity, learning, and memory. It has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission. This compound has also been used to study the effects of AMPA receptor blockade on the development and maintenance of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, a brain region important for learning and memory.

Mechanism of Action

2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This leads to a decrease in the excitatory effects of glutamate on the receptor, resulting in a decrease in synaptic transmission. This compound has been shown to be highly selective for AMPA receptors, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP and LTD in the hippocampus, suggesting that it plays a role in the regulation of synaptic plasticity. This compound has also been shown to decrease the release of dopamine in the striatum, a brain region involved in reward and addiction. In addition, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has a number of advantages for lab experiments. It is highly selective for AMPA receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity, learning, and memory. It is also relatively stable and easy to synthesize, making it readily available for research use. However, this compound has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness for studying long-term effects. In addition, it has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.

Future Directions

There are a number of future directions for research on 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the role of AMPA receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may be a useful tool for studying the effects of AMPA receptor blockade on these disorders. Another area of interest is the development of more selective AMPA receptor antagonists with longer half-lives and fewer off-target effects. Finally, this compound may be useful for studying the role of AMPA receptors in other physiological processes, such as pain perception and addiction.

properties

IUPAC Name

2-amino-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-2-3-5-11(9)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXIDCFSOUDEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.